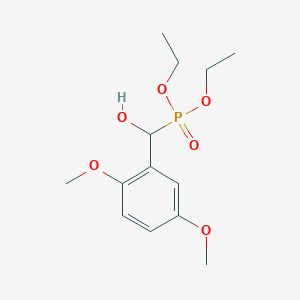

Diethoxyphosphoryl-(2,5-dimethoxyphenyl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Diethoxyphosphoryl-(2,5-dimethoxyphenyl)methanol is a chemical compound with the molecular formula CHOP. It has an average mass of 368.363 Da and a monoisotopic mass of 368.117737 Da .

Molecular Structure Analysis

The molecule has several notable features, including 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 6 freely rotating bonds. It does not violate the Rule of 5, which is a rule of thumb in drug design for predicting druglikeness .Physical and Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm³, a boiling point of 533.9±50.0 °C at 760 mmHg, and a flash point of 276.7±30.1 °C. It has a molar refractivity of 101.8±0.4 cm³, a polar surface area of 66 Ų, and a molar volume of 294.1±5.0 cm³ .Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

- Diethoxyphosphoryl-(2,5-dimethoxyphenyl)methanol is used in the synthesis of various chemical compounds. It has been involved in the synthesis of 5-methoxylated 3-pyrrolin-2-ones, which are useful in the preparation of agrochemicals or medicinal compounds (Ghelfi et al., 2003).

- It is also used in the synthesis of trifluoromethyl derivatives of alkyl 2-nitromethylphosphonopropionates and -phosphonobutyrates, which are considered derivatives of β-alanine with additional pharmacophore fragments (Doronina et al., 2017).

- The compound participates in the total synthesis of biologically active, naturally occurring complex molecules, which demonstrates its utility in the field of natural product synthesis (Akbaba et al., 2010).

Spin-trapping and ESR Spectroscopy

- A derivative, 5-(diethoxyphosphoryl)-5-methyl-1-pyrroline N-oxide (DEPMPO), forms very stable alkoxyl radical adducts and is used in spin-trapping investigations. The high stability and unique ESR spectra of DEPMPO alkoxyl radical adducts highlight its importance in the analysis of free radicals (Dikalov et al., 2003).

Material Science and Nanotechnology

- This compound is involved in the chain reaction transformation of methano[60]fullerenes into dihydrofullerenofurane, signifying its role in the field of nanotechnology and material science (Yanilkin et al., 2004).

Photodimerization in Synthetic Chemistry

- The compound is used in the photodimerization of 3-substituted 2-alkoxy-2-oxo-2H-1,2-benzoxaphosphorines, showcasing its utility in synthetic chemistry where light-induced reactions are crucial (Nikolova et al., 2002).

Propiedades

IUPAC Name |

diethoxyphosphoryl-(2,5-dimethoxyphenyl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21O6P/c1-5-18-20(15,19-6-2)13(14)11-9-10(16-3)7-8-12(11)17-4/h7-9,13-14H,5-6H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICRXOSKWUIILRC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C(C1=C(C=CC(=C1)OC)OC)O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21O6P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chlorophenyl)-2-{[6-(4-methoxyphenyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide](/img/structure/B2404021.png)

![(7-{[(4-Bromophenyl)methyl]sulfanyl}-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2404025.png)

![3,4-dimethoxy-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B2404031.png)

![1-(2-(4-Oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetyl)piperidine-4-carboxamide](/img/structure/B2404041.png)

![N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2404042.png)